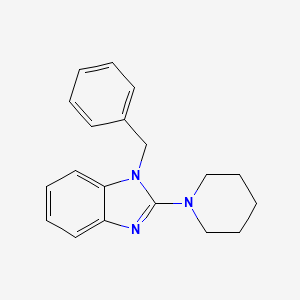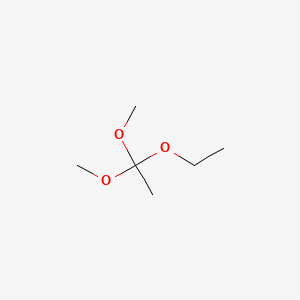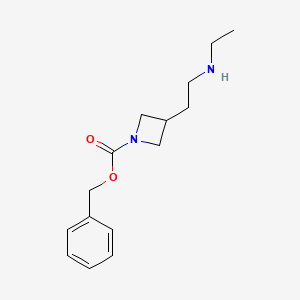
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a methylthio group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine typically involves the bromination of 2-cyclopropyl-4-(methylthio)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-4-(methylthio)pyrimidine: Similar structure but lacks the bromine atom.
5-Bromo-2-cyclopropylpyrimidine: Similar structure but lacks the methylthio group.
Uniqueness
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9BrN2S |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
5-bromo-2-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9BrN2S/c1-12-8-6(9)4-10-7(11-8)5-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
HFYVBDOOHLKUJB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC=C1Br)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



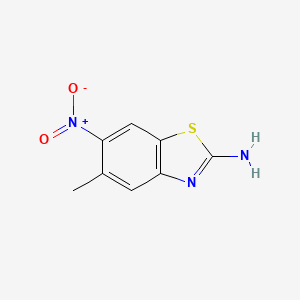


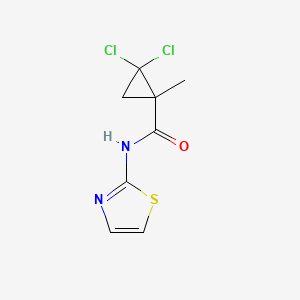


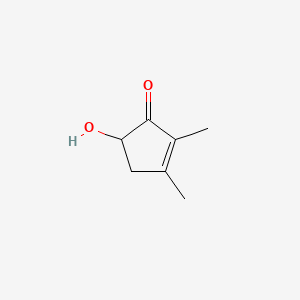
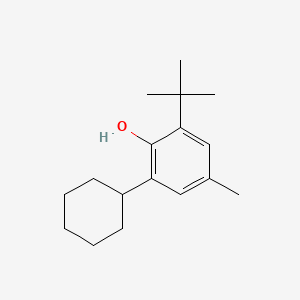
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
